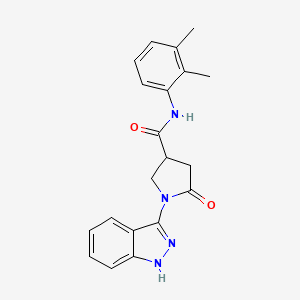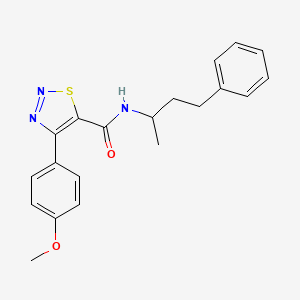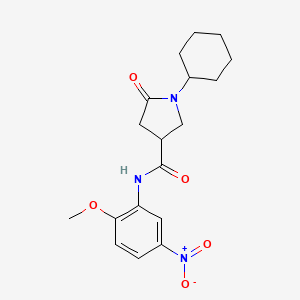![molecular formula C23H31N5OS B11012529 N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11012529.png)
N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazolopyridine moiety, a pyrrole ring, and a cyclohexylacetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the triazolopyridine core, the introduction of the methylsulfanyl group, and the coupling with the pyrrole and cyclohexylacetamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the triazolopyridine ring could lead to partially or fully reduced derivatives.
Applications De Recherche Scientifique
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group could influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-1-BENZOFURAN-2-CARBOXAMIDE: Shares the triazolopyridine and methylsulfanyl groups but differs in the acetamide moiety.
1,2,4-TRIAZOLO[4,3-A]PYRIDINE DERIVATIVES: Compounds with similar triazolopyridine cores but different substituents.
Uniqueness
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C23H31N5OS |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C23H31N5OS/c1-30-16-10-19(22-26-25-20-9-3-6-15-28(20)22)24-21(29)17-23(11-4-2-5-12-23)18-27-13-7-8-14-27/h3,6-9,13-15,19H,2,4-5,10-12,16-18H2,1H3,(H,24,29) |
Clé InChI |
PDJANJQNZNLMPO-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CC3(CCCCC3)CN4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11012458.png)
![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11012468.png)


![N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012482.png)

![1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012495.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine](/img/structure/B11012499.png)
![2-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11012504.png)
![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11012507.png)


![1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11012523.png)
![(2E)-N-[3-(dimethylamino)propyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B11012524.png)
